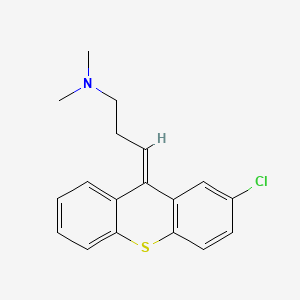
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core with a chloro substituent and a dimethylamino propylidene side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate diaryl sulfides under acidic conditions.
Formation of the Propylidene Side Chain: The propylidene side chain is introduced via a condensation reaction between the thioxanthene derivative and N,N-dimethylpropan-1-amine under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propylidene side chain, converting it to a single bond and forming the corresponding saturated amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its structural similarity to other thioxanthene derivatives.
Biological Studies: The compound is used in research to understand the interactions between thioxanthenes and biological targets such as dopamine receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex thioxanthene-based compounds.
Mechanism of Action
The mechanism of action of (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine receptor antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of other antipsychotic agents, which helps in alleviating symptoms of psychosis.
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used in the treatment of schizophrenia.
Thiothixene: Known for its use in managing psychotic disorders.
Uniqueness
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, such as the chloro substituent and the propylidene side chain, which confer distinct pharmacological properties. Its synthesis and reactivity also differ from other thioxanthene derivatives, making it a valuable compound for research and development in medicinal chemistry.
Properties
CAS No. |
4546-35-4 |
|---|---|
Molecular Formula |
C18H18ClNS |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ |
InChI Key |
WSPOMRSOLSGNFJ-VGOFMYFVSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


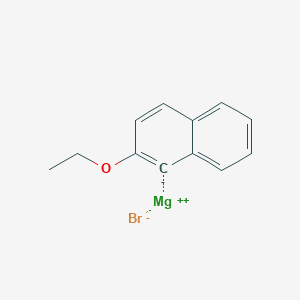


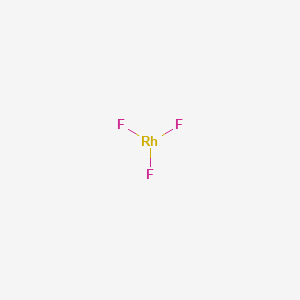
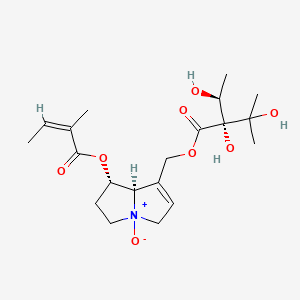
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
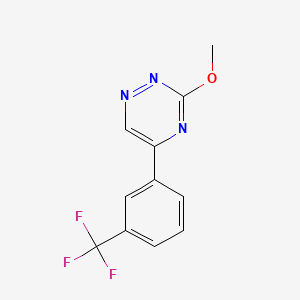
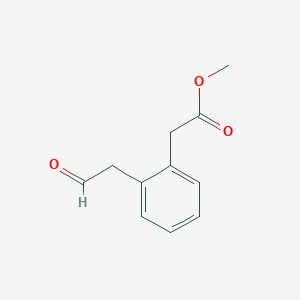
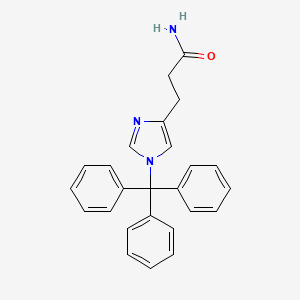

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
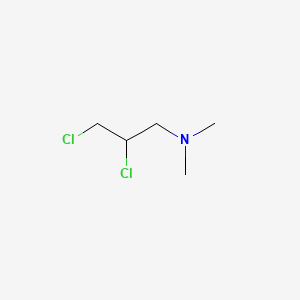
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
